molecular formula C18H10Cl2O2 B14439912 3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone CAS No. 75552-47-5

3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone

Cat. No.: B14439912
CAS No.: 75552-47-5
M. Wt: 329.2 g/mol
InChI Key: YTGXIQIOBMMVSG-UHFFFAOYSA-N
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Description

3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone is a chemical compound known for its unique structural properties and reactivity It belongs to the class of benzoquinones, which are characterized by a quinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone typically involves the chlorination of 2,6-diphenyl-1,4-benzoquinone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. Common reagents used in this process include chlorine gas or other chlorinating agents in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichlor-2,6-diphenyl-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoquinones. Its diphenyl groups provide additional steric and electronic effects, influencing its behavior in chemical reactions .

Properties

CAS No.

75552-47-5

Molecular Formula

C18H10Cl2O2

Molecular Weight

329.2 g/mol

IUPAC Name

2,6-dichloro-3,5-diphenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H10Cl2O2/c19-15-13(11-7-3-1-4-8-11)17(21)14(16(20)18(15)22)12-9-5-2-6-10-12/h1-10H

InChI Key

YTGXIQIOBMMVSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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